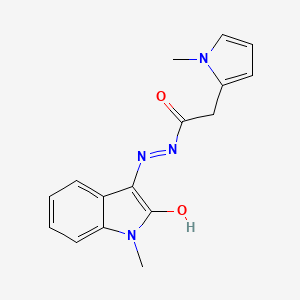
1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine, also known as 4C-BZP, is a synthetic compound belonging to the piperazine family. It is a psychoactive drug that has been widely studied for its potential therapeutic applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. Studies have also suggested that 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine may have potential as a treatment for depression, anxiety, and addiction.
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine involves its interaction with serotonin and dopamine receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and perception. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine are not well understood. Studies have suggested that it may increase the release of serotonin and dopamine in the brain, which could lead to its psychoactive effects. It has been shown to produce effects similar to those of amphetamines, including increased alertness, euphoria, and energy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. It has also been shown to produce consistent and reproducible effects in animal studies. However, its psychoactive effects may make it difficult to use in certain experimental designs, and its potential for abuse may limit its use in clinical research.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for depression, anxiety, and addiction. Studies could also investigate its mechanism of action and its effects on other neurotransmitter systems. Additionally, research could focus on developing new compounds based on the structure of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine that could have improved therapeutic efficacy and reduced side effects.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound that has been studied for its potential therapeutic applications in various fields. Its mechanism of action involves its interaction with serotonin and dopamine receptors in the brain, and it has been shown to produce psychoactive effects similar to those of amphetamines. While it has potential as a treatment for depression, anxiety, and addiction, further research is needed to fully understand its biochemical and physiological effects and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 4-chlorobenzyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting compound is then purified through recrystallization or column chromatography. The chemical structure of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine is shown below:
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(19)9-7-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYYPULVYAZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-(2-methoxyphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)

![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)

![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)